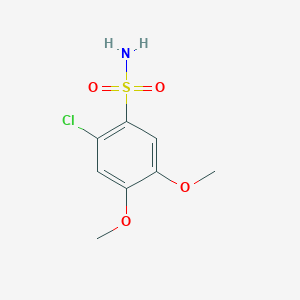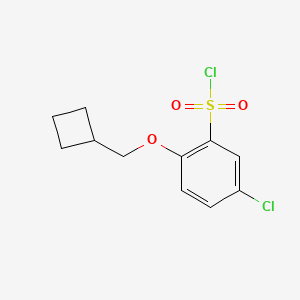
2-Fluoro-4-(furan-3-yl)benzaldehyde
Overview
Description
2-Fluoro-4-(furan-3-yl)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It features a benzaldehyde core substituted with a fluorine atom at the 2-position and a furan ring at the 4-position
Mechanism of Action
Target of Action
Benzaldehyde derivatives are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “2-Fluoro-4-(furan-3-yl)benzaldehyde”. Fluorinated compounds are often used in medicinal chemistry due to the unique properties of fluorine, such as its small size and high electronegativity .
Biochemical Pathways
It’s worth noting that fluorinated compounds can often participate in metabolic pathways differently than their non-fluorinated counterparts .
Pharmacokinetics
The presence of a fluorine atom can often affect these properties, as fluorine can influence factors such as lipophilicity and metabolic stability .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “this compound”. Benzaldehyde derivatives can often have various biological activities, depending on their exact structures and the presence of other functional groups .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can often affect the behavior of organic compounds .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-(furan-3-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases through condensation reactions. These Schiff bases have been shown to exhibit antimicrobial properties . The compound interacts with enzymes such as tyrosinase, where it acts as an inhibitor, potentially affecting melanin synthesis . Additionally, this compound can form complexes with metal ions, which may influence various enzymatic activities .
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction . This compound may also impact gene expression by modulating transcription factors or other regulatory proteins . Furthermore, this compound can alter cellular metabolism by affecting key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation . For example, its interaction with tyrosinase results in the inhibition of this enzyme, affecting melanin synthesis . Additionally, this compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and biochemical processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound may also influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of this compound can affect its activity and function, as well as its potential interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other DNA-binding proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a precursor such as 2-chloro-4-(furan-3-yl)benzaldehyde is treated with a fluorinating agent like cesium tetrafluorocobaltate (III) or silver fluoride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of 2-Fluoro-4-(furan-3-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(furan-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Fluoro-4-(furan-3-yl)benzoic acid.
Reduction: 2-Fluoro-4-(furan-3-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(furan-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It can be employed in the study of enzyme interactions and metabolic pathways due to its structural resemblance to natural substrates.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Lacks the furan ring, making it less versatile in certain applications.
4-(Furan-3-yl)benzaldehyde: Lacks the fluorine atom, which may reduce its binding affinity and stability in biological systems.
2-Fluoro-4-(furan-2-yl)benzaldehyde: Similar structure but with the furan ring at a different position, potentially altering its reactivity and properties.
Uniqueness
2-Fluoro-4-(furan-3-yl)benzaldehyde is unique due to the combined presence of a fluorine atom and a furan ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-4-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZMWIXIXSDLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)


![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)
